molecular formula C21H20ClN5OS B2589583 N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1358825-93-0

N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2589583
CAS No.: 1358825-93-0
M. Wt: 425.94
InChI Key: SROOWCYTSYDEBG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a triazoloquinoxaline moiety, and a sulfanylacetamide group, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5OS/c1-12(2)19-25-26-20-21(24-16-6-4-5-7-17(16)27(19)20)29-11-18(28)23-14-9-8-13(3)15(22)10-14/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROOWCYTSYDEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the triazoloquinoxaline core: This can be achieved through cyclization reactions involving appropriate quinoxaline and triazole derivatives under controlled conditions.

    Introduction of the sulfanylacetamide group: This step involves the reaction of the triazoloquinoxaline intermediate with a suitable sulfanylacetamide reagent, often under basic or acidic conditions to facilitate the nucleophilic substitution.

    Chlorination and methylation: The final steps include the chlorination and methylation of the phenyl ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the triazoloquinoxaline core or the sulfanylacetamide group.

    Substitution: The chloro and methyl groups on the phenyl ring can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies highlight the potential of compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which includes N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide. These compounds have shown promising activity against various cancer cell lines:

  • Melanoma : The compound has demonstrated cytotoxic effects on melanoma cell lines such as A375. Research indicates that derivatives of this scaffold can act as effective agents against cancer by inhibiting cell proliferation and inducing apoptosis through mechanisms involving DNA intercalation and topoisomerase inhibition .
  • Breast Cancer : Studies have also explored its efficacy against triple-negative breast cancer cell lines (MDA-MB-231), where it exhibited low-micromolar-range cytotoxic activities .

Antimicrobial Properties

The triazoloquinoxaline derivatives have been investigated for their antimicrobial activities. The unique structural features of these compounds allow them to target various pathogens effectively. Preliminary data suggest that they possess antibacterial and antifungal properties, making them candidates for further development in treating infections .

Neuroprotective Effects

Research indicates that some derivatives of the triazoloquinoxaline scaffold may exhibit neuroprotective effects. These compounds could potentially modulate neurodegenerative pathways and provide therapeutic benefits in conditions such as Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The synthesis often begins with the preparation of the triazole ring using appropriate hydrazine derivatives and aldehydes.
  • Cyclization : This step is crucial for forming the quinoxaline structure and is usually achieved through oxidation-reduction mechanisms.
  • Substitution Reactions : The final compound is obtained by introducing various substituents to enhance biological activity and selectivity against targeted diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazoloquinoxaline derivatives evaluated their anticancer properties against multiple cell lines. Among 16 synthesized compounds, three demonstrated significant activity against melanoma cells with IC50 values in the micromolar range. These findings underscore the potential of this compound class in cancer therapy .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, derivatives were tested against both Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, particularly against resistant strains, suggesting that these compounds could serve as templates for new antibiotics .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazoloquinoxaline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanylacetamide group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-1-naphthamide: This compound shares the chloromethylphenyl group but differs in the core structure.

    N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]thio}acetamide: Similar to the target compound but with a thioacetamide group instead of a sulfanylacetamide group.

Uniqueness

N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and the presence of the triazoloquinoxaline core

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including relevant studies, data tables, and findings from recent research.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C21H20ClN5OS
Molecular Weight 425.9 g/mol
CAS Number 1358825-93-0

The biological activity of this compound is largely attributed to its unique structural features, particularly the presence of the [1,2,4]triazolo[4,3-a]quinoxaline moiety. This structure has been associated with various pharmacological activities including:

  • Anticancer Activity : Compounds derived from quinoxaline scaffolds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated effective inhibition of cell proliferation in melanoma and breast cancer models, with EC50 values in the micromolar range .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored in several studies. Quinoxaline derivatives have exhibited significant antibacterial and antifungal activities against various pathogens. In particular, some derivatives have shown effectiveness comparable to standard antibiotics in vitro .

1. Anticancer Activity

A study investigated the anticancer properties of a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives against different cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity against the A375 melanoma cell line with an EC50 of approximately 365 nM for the most active compound in the series .

2. Antimicrobial Activity

Another research effort focused on synthesizing quinoxaline derivatives and assessing their antimicrobial efficacy. The results showed that some compounds had notable antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Research Findings

Recent literature underscores the importance of structural modifications on the biological activity of quinoxaline-based compounds:

  • Structure-Activity Relationship (SAR) : Extensive SAR studies have revealed that modifications at specific positions on the quinoxaline ring can enhance anticancer and antimicrobial activities. For example, introducing hydrophobic aryl groups at certain positions has been linked to increased potency against cancer cells .
  • In Vivo Studies : Preliminary in vivo studies are being conducted to evaluate the therapeutic potential of these compounds in animal models. Early results suggest promising outcomes in tumor reduction and improved survival rates in treated groups compared to controls.

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